16alpha-Methyl-9alpha-fluorocortisol 21-acetate
Description
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h10,13,17-19,28,30H,5-9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWOWAMHCZEEC-RPRRAYFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-94-3 | |
| Record name | 16alpha-Methyl-9alpha-fluorocortisol 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16.ALPHA.-METHYL-9.ALPHA.-FLUOROCORTISOL 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FK0PVT4PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
16alpha-Methyl-9alpha-fluorocortisol 21-acetate, also known as fludrocortisone acetate, is a synthetic corticosteroid with significant mineralocorticoid and glucocorticoid properties. It is primarily used in the treatment of conditions related to adrenal insufficiency and has a complex profile of biological activity that impacts various physiological processes.
Pharmacological Properties
Fludrocortisone acetate exhibits potent mineralocorticoid activity, which is approximately 200-400 times greater than that of cortisol. Its glucocorticoid potency is about 5-10 times that of endogenous cortisol . The compound acts on mineralocorticoid receptors (MR) in the renal tubules, enhancing sodium reabsorption and potassium excretion, which leads to increased plasma sodium levels and blood pressure regulation .
Mechanism of Action:
- Mineralocorticoid Receptor Agonism: Fludrocortisone binds to MR, resulting in increased expression of sodium channels and Na⁺/K⁺ ATPase in renal cells, promoting sodium retention and fluid balance.
- Glucocorticoid Receptor Agonism: Although weaker than its mineralocorticoid effects, fludrocortisone also activates glucocorticoid receptors (GR), influencing anti-inflammatory pathways and immune responses .
Biological Activity Overview
The biological activity of fludrocortisone can be summarized as follows:
| Activity Type | Effect |
|---|---|
| Mineralocorticoid | Increases sodium reabsorption, leading to fluid retention |
| Glucocorticoid | Anti-inflammatory effects; modulates immune response |
| Blood Pressure Regulation | Elevates blood pressure through sodium retention |
Case Studies and Research Findings
-
Adrenal Insufficiency Treatment:
Fludrocortisone is utilized as a replacement therapy for patients with primary adrenal insufficiency (Addison's disease). Clinical studies have shown significant improvements in symptoms such as fatigue and hypotension when administered fludrocortisone . -
Impact on Electrolytes:
A study demonstrated that fludrocortisone administration resulted in increased plasma sodium and decreased plasma potassium levels in patients with adrenal insufficiency. This electrolyte balance is crucial for maintaining cardiovascular stability . -
Inflammatory Response Modulation:
Research indicates that fludrocortisone can reduce inflammatory markers in conditions such as asthma and rheumatoid arthritis. Its glucocorticoid activity helps suppress pro-inflammatory cytokines, providing therapeutic benefits in chronic inflammatory diseases .
Safety and Side Effects
While fludrocortisone is effective, it is associated with potential side effects including hypertension, hypokalemia, and fluid retention. Long-term use may lead to complications such as heart failure or edema due to excessive sodium retention . Monitoring electrolyte levels is essential during treatment.
Scientific Research Applications
Pharmacological Properties
16alpha-Methyl-9alpha-fluorocortisol 21-acetate is characterized by its potent glucocorticoid activity, which is primarily attributed to its structural modifications that enhance its anti-inflammatory properties while minimizing systemic side effects. The compound exhibits:
- Anti-inflammatory Activity : It is effective in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.
- Immunosuppressive Effects : The compound can suppress immune responses, making it useful in treating autoimmune disorders.
Therapeutic Uses
- Topical Treatments :
- Systemic Administration :
- Chronic Conditions :
Study on Local and Systemic Effects
A study investigated the local and systemic effects of 9alpha-fluor-16-methylen prednisolone-21-acetate, a related compound. The findings indicated that topical application led to significant local anti-inflammatory effects with minimal systemic absorption, highlighting the potential of this compound in similar applications .
Efficacy in Animal Models
In animal studies, compounds structurally related to 16alpha-Methyl-9alpha-fluorocortisol demonstrated reduced thymus weight changes compared to traditional glucocorticoids like hydrocortisone, indicating lower systemic activity and side effects. This suggests a favorable therapeutic index for localized treatment applications .
Comparative Analysis of Corticosteroids
| Property | This compound | Hydrocortisone | Betamethasone |
|---|---|---|---|
| Anti-inflammatory potency | High | Moderate | High |
| Systemic side effects | Low | High | Moderate |
| Topical efficacy | High | Moderate | High |
| Recommended for chronic use | Yes | Limited | Yes |
Comparison with Similar Compounds
Key Observations:
16α vs. 16β Methyl : The 16α-methyl group in the target compound reduces sodium retention compared to 16β-methyl derivatives like betamethasone .
9α-Fluoro Role: Fluorination at C9 enhances glucocorticoid receptor affinity by 10-fold compared to non-fluorinated analogs (e.g., prednisolone) .
21-Acetate Impact : Esterification at C21 improves topical penetration but may reduce systemic absorption compared to free alcohol forms (e.g., fluazacort acetate) .
Pharmacological and Clinical Comparisons
Anti-inflammatory Potency (Rat Models):
Metabolic Stability:
- The 16α-methyl group in the target compound reduces hepatic metabolism, extending half-life compared to non-methylated analogs like fludrocortisone .
Preparation Methods
Starting Material and Initial Functionalization
- The synthesis typically begins with a steroid precursor such as 16beta-methyl-17alpha-hydroxy-1,4,9(11)-pregnatriene-3,20-dione.
- Initial steps involve hydroxylation at the 11beta-position and halogenation at the 9alpha-position to introduce the fluorine atom.
- Bromination and subsequent dehydrobromination in alkaline media are used to generate epoxide intermediates, which are then fluorinated to yield the 9alpha-fluoro derivative.
21-Hydroxylation via Diiodination and Subsequent Acylation
- A novel and efficient method involves direct diiodination at the 21-position of the steroid nucleus, producing a 21-diiodo intermediate.
- This intermediate is then reacted with sodium or potassium salts of carboxylic acids (e.g., sodium acetate) to yield the 21-monoacylated product, despite elimination of both iodine atoms.
- This method achieves 21-hydroxylation chemically with almost quantitative yield, which is significant as it avoids enzymatic methods.
Fluorination Step
- The fluorination of the epoxide intermediate is performed by treatment with anhydrous hydrofluoric acid solutions (concentration ≥ 60%) in inert solvents such as dichloromethane or tetrahydrofuran.
- Reaction temperatures are controlled between 0°C and 70°C, with optimal conditions around 24–28°C for 1–2 hours.
- This step yields the 16alpha-methyl-9alpha-fluoro-11beta,17alpha-dihydroxy steroid with high purity and yield.
Acylation to Form 21-Acetate
- The 21-hydroxylated steroid is acylated using alkali or alkaline earth metal salts of carboxylic acids (e.g., sodium acetate) in solvents like acetone or dimethylformamide.
- Reaction temperatures are typically at or near the solvent's boiling point, with reaction times of 2–4 hours.
- This step produces the 21-acetate ester, 16alpha-Methyl-9alpha-fluorocortisol 21-acetate, in high yield.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 11beta-Hydroxylation & 9alpha-Bromination | Brominating agents, alkaline medium for dehydrobromination | 0 to 25 | 1–4 | High | Produces 9,11-epoxy intermediate |
| Fluorination | Anhydrous HF in dichloromethane or THF | 24 to 28 | 1–2 | ~Quantitative | Smooth reaction, no side products |
| 21-Diiodination | Iodinating agents (I2 or iodine salts) | Ambient | Short time | High | Produces 21-diiodo intermediate |
| 21-Acylation | Sodium or potassium acetate in acetone or DMF | Boiling point | 2–4 | High | Produces 21-acetate ester |
| Hydrolysis (optional) | Hydrolysis of acetate to free alcohol | Mild conditions | Variable | High | Used to obtain free 21-hydroxy steroid if needed |
Research Findings and Advantages of the Method
- The method described in patent US3792046A demonstrates an economical and high-yielding chemical route to 21-hydroxylated and 21-acylated 16alpha-methyl-9alpha-fluorosteroids, including the target compound.
- The direct chemical 21-hydroxylation via diiodination is notable for its efficiency and selectivity, avoiding enzymatic or microbial hydroxylation methods that are often less predictable.
- Fluorination using anhydrous hydrofluoric acid is a well-established, reliable step producing the 9alpha-fluoro substituent with minimal side reactions.
- Acylation using metal carboxylate salts in inert solvents ensures clean conversion to the acetate ester with good control over reaction parameters.
- The entire synthetic sequence can be conducted under relatively mild conditions, facilitating scale-up and industrial production.
Comparative Notes on Alternative Methods
- Other approaches involve sulfonylation of the 21-hydroxyl group followed by iodination and reduction steps to manipulate the 21-position, as seen in related corticosteroid syntheses. However, the diiodination-acylation route provides a more direct and efficient pathway for this compound.
- The use of halogenating agents and fluorination in inert solvents is a common theme across corticosteroid syntheses, but the specific sequence and conditions in the process above optimize yield and purity.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | 11beta-Hydroxylation & 9alpha-Bromination | Brominating agents, alkaline medium | 9,11-epoxy intermediate |
| 2 | Dehydrobromination | Alkali (KOH, NaOH) in methanol or ethanol | Epoxy compound |
| 3 | Fluorination | Anhydrous HF in CH2Cl2 or THF | 9alpha-fluoro steroid |
| 4 | 21-Diiodination | Iodinating agent (I2 or iodine salts) | 21-diiodo intermediate |
| 5 | 21-Acylation | Sodium/potassium acetate in acetone or DMF | 21-acetate ester (target compound) |
| 6 | Optional Hydrolysis | Mild aqueous conditions | Free 21-hydroxy steroid (if needed) |
Q & A
Q. What are the established synthetic routes for 16α-methyl-9α-fluorocortisol 21-acetate, and what key intermediates are involved?
The synthesis typically involves multi-step modifications of steroidal precursors. Key steps include:
- Dehydration and epoxidation of a pregnane backbone to introduce double bonds.
- Fluorohydrolysis to incorporate the 9α-fluoro group, enhancing glucocorticoid activity.
- Saponification and acetylation to finalize the 21-acetate ester, improving lipophilicity and stability. Critical intermediates include 16α-methylprednisolone and fluorinated derivatives like 1-dehydro-16α-methyl-9α-fluorohydrocortisone .
| Step | Reaction Type | Purpose | Reference |
|---|---|---|---|
| 1 | Dehydration | Introduce Δ¹ double bond | |
| 2 | Epoxidation | Form epoxide intermediates | |
| 3 | Fluorohydrolysis | Add 9α-fluoro group | |
| 4 | Acetylation | Stabilize 21-hydroxyl group |
Q. How is the structural conformation of 16α-methyl-9α-fluorocortisol 21-acetate characterized?
Conformational analysis relies on:
- Infrared (IR) spectroscopy to assess axial vs. equatorial positioning of methyl/fluoro groups. For example, IR can distinguish 16α-methyl (axial) from 16β-methyl (equatorial) configurations .
- X-ray crystallography for 3D spatial resolution of the steroid nucleus and acetate side chain .
- NMR to confirm stereochemistry at C9 (fluoro) and C16 (methyl) .
Advanced Research Questions
Q. How do steric and electronic effects of the 16α-methyl and 9α-fluoro groups influence receptor binding and metabolic stability?
- Steric effects : The 16α-methyl group occupies axial positions, reducing sodium-retaining activity by sterically hindering mineralocorticoid receptor binding. This enhances selectivity for glucocorticoid receptors .
- Electronic effects : The 9α-fluoro group increases electronegativity, stabilizing hydrogen bonds with receptor residues (e.g., Gln570 in the glucocorticoid receptor) .
- Metabolic stability : Fluorination at C9 slows hepatic metabolism (e.g., CYP3A4-mediated oxidation), prolonging half-life compared to non-fluorinated analogs .
Q. What analytical challenges arise in separating 16α-methyl-9α-fluorocortisol 21-acetate from its epimers or degradation products?
HPLC methods are optimized using:
- Chiral stationary phases (e.g., polysaccharide columns) to resolve epimers at C16 or C8.
- Mobile phase adjustments : Acetonitrile/water gradients with 0.1% trifluoroacetic acid improve peak symmetry.
- Column efficiency : ≥5500 theoretical plates ensure baseline separation (e.g., budesonide 21-acetate epimers require relative retention times of 3.1 vs. 3.2) .
| Parameter | Requirement | Purpose |
|---|---|---|
| Column | C18, 5 µm, 250 mm | High resolution |
| Flow rate | 1.0 mL/min | Balance speed and efficiency |
| Detection | UV at 240 nm | Quantify acetate chromophore |
Q. How do conflicting data on anti-inflammatory potency versus sodium retention inform structure-activity relationship (SAR) studies?
- Contradictory observations : 16α-methyl substitution eliminates sodium retention but preserves anti-inflammatory activity, while 16,16-dimethyl analogs lose both activities due to excessive steric bulk .
- Methodological resolution :
- In vivo models : Rat paw edema assays (anti-inflammatory) vs. urinary sodium excretion tests (mineralocorticoid activity).
- Docking studies : Compare ligand-receptor interactions for glucocorticoid vs. mineralocorticoid receptors .
Methodological Guidance
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s glucocorticoid activity?
- In vitro :
- Receptor binding assays using transfected HEK293 cells expressing human glucocorticoid receptors.
- Gene reporter assays (e.g., GRE-luciferase) to measure transcriptional activation .
- In vivo :
- Collagen-induced arthritis (CIA) in mice for anti-inflammatory efficacy.
- Adrenalectomized rat models to assess glucocorticoid-specific effects without endogenous cortisol interference .
Q. How can metabolic pathways of 16α-methyl-9α-fluorocortisol 21-acetate be elucidated?
- Phase I metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Key reactions include hydrolysis of the 21-acetate and oxidation at C6 or C20 .
- Phase II metabolism : Screen for glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms .
Data Contradiction Analysis
Q. Why do some studies report reduced topical efficacy despite structural similarities to potent glucocorticoids like fluocinolone acetonide?
- Key discrepancy : Fluocinolone’s 16,17-acetonide group enhances skin penetration, whereas the 21-acetate in 16α-methyl-9α-fluorocortisol may undergo rapid hydrolysis in the epidermis, limiting bioavailability .
- Resolution : Modify the ester group (e.g., 17-valerate instead of 21-acetate) to improve stability and topical activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
